2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the use of a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity or receptor function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole-pyridine structure but differs in the substitution pattern.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a fused triazole ring.
Uniqueness
2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with various metals makes it particularly valuable in coordination chemistry and related applications.
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H19N5/c1-2-4-13(3-1)5-6-16-20-17-19-12-9-15(22(17)21-16)14-7-10-18-11-8-14/h7-13H,1-6H2 |
InChI Key |
UMVGBHAFJNBISC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
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